molecular formula C7H7NO4 B027342 2-Methoxy-4-nitrophenol CAS No. 3251-56-7

2-Methoxy-4-nitrophenol

Cat. No. B027342
CAS RN: 3251-56-7
M. Wt: 169.13 g/mol
InChI Key: IZLVFLOBTPURLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methoxy-4-nitrophenol can be achieved through different pathways. Guo (2002) described a method starting from 2-nitro-4-methoxyaniline, which undergoes alkali hydrolysis to yield 2-Methoxy-4-nitrophenol with a high conversion rate and yield under specific conditions, such as temperature and reactant ratio (Guo, 2002). Another approach involves the conversion of 4-chloro-1-nitrobenzene to 4-methoxy-1-nitrobenzene, followed by a series of reactions leading to 4-Methoxyphenol, highlighting the importance of reaction conditions and yields at each step (Jian, 2000).

Molecular Structure Analysis

The molecular structure and electronic characteristics of 2-Methoxy-4-nitrophenol have been studied extensively. For example, computational studies have revealed insights into the tautomeric forms, electronic structure, and non-linear optical properties of related compounds, offering a deeper understanding of 2-Methoxy-4-nitrophenol's molecular behavior (Koşar, 2011).

Chemical Reactions and Properties

2-Methoxy-4-nitrophenol participates in various chemical reactions, including nitration, oxidation, and coupling reactions. Beake et al. (1994) investigated its reaction with nitrous acid, leading to a mixture of products and proposed a mechanism based on observed reaction rates and product ratios (Beake et al., 1994). Furthermore, its atmospheric reactivity with hydroxyl radicals has been explored, demonstrating the formation of nitroguaiacol isomers as main oxidation products and providing insights into its environmental impact (Lauraguais et al., 2014).

Physical Properties Analysis

The physical properties of 2-Methoxy-4-nitrophenol, such as melting point, vapor pressure, and thermodynamic properties, have been studied to understand its behavior in various conditions. Varfolomeev et al. (2010) conducted thermochemical studies to investigate the thermodynamic properties and intermolecular hydrogen bonding capabilities of methoxyphenols, including 2-Methoxy-4-nitrophenol, providing valuable data on its stability and interactions (Varfolomeev et al., 2010).

Chemical Properties Analysis

The chemical properties of 2-Methoxy-4-nitrophenol, including its reactivity and interaction with other compounds, have been explored in various studies. For instance, its oxidation reactions mediated by reduced graphene oxide in water have been examined to understand the substituent effects on its oxidative coupling reactions, highlighting the role of dissolved oxygen in these processes (Pei et al., 2018).

Scientific Research Applications

  • Catalytic Reduction

    • Field : Chemistry
    • Application : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .
    • Method : Synthesis of various nanostructured materials and their use as a catalyst for reduction of nitrophenol in the presence of reducing agents .
    • Results : Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .
  • Radiofluorination of Biomolecules

    • Field : Medicinal Chemistry
    • Application : 4-Nitrophenyl activated esters are used for indirect radiofluorination of biomolecules .
    • Method : Acylation of biomolecules through the use of an 18 F-labelled activated ester is a standard method for indirect radiolabelling .
    • Results : The use of 4-nitrophenyl (PNP) activated esters to rapidly prepare 18 F-labelled acylation synthons in one step .
  • Industrial Processes

    • Field : Industrial Chemistry
    • Application : Methoxy 2 Nitrophenol is used as a catalyst in a variety of industrial processes .
    • Method : It is used in the production of pharmaceuticals, dyes, and other organic compounds .
    • Results : It is also used in the production of polymers, plastics, and other materials .
  • Dyeing Processes

    • Field : Textile Industry
    • Application : 2-Methoxy-4-nitroaniline is used in dyeing processes in the textile industry .
    • Method : It is used as a chromogenic agent in printing processes, and as an intermediate in the synthesis of azo dyes and Pigment Yellow 74 .
    • Results : Pigment Yellow 74 is a high production volume chemical which has applications in yellow tattoo inks, emulsion paints, toy enamels, printing inks, and traffic paints .
  • pH Indicator

    • Field : Chemistry
    • Application : 4-Nitrophenol can be used as a pH indicator .
    • Method : A solution of 4-nitrophenol appears colorless below pH 5.4 and yellow above pH 7.5 .
    • Results : This color-changing property makes this compound useful as a pH indicator .
  • Treatment for Obesity and Diabetes

    • Field : Medicine
    • Application : 4-Methoxy-2-nitrophenol can treat obesity, prevent weight gain, promote weight loss, promote slimming, or treat or prevent the development of diabetes .
    • Method : The specific method of application is not mentioned in the source .
    • Results : The specific results or outcomes are not mentioned in the source .
  • Oxidative Degradation

    • Field : Environmental Science
    • Application : Phenols and substituted phenols, including 2-Methoxy-4-nitrophenol, can undergo oxidative degradation in water and the atmosphere .
    • Method : Advanced oxidation processes (AOPs) based on powerful transitory species can efficiently degrade phenolic compounds . In terms of atmospheric oxidative degradation, the reaction of phenols and substituted phenols with oxidants such as hydroxyl radical (•OH), nitrate radical (•NO 3 ), Cl atoms, and ozone is probably a major degradation mechanism .
    • Results : The degradation of phenols and substituted phenols helps to reduce their environmental impact .
  • Synthesis of Paracetamol

    • Field : Pharmaceutical Chemistry
    • Application : 4-Nitrophenol is an intermediate in the synthesis of paracetamol .
    • Method : It is reduced to 4-aminophenol, then acetylated with acetic anhydride .
    • Results : This process results in the production of paracetamol, a common over-the-counter medication .

Safety And Hazards

2-Methoxy-4-nitrophenol can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-methoxy-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7NO4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLVFLOBTPURLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062935
Record name Phenol, 2-methoxy-4-nitro-
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Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Methoxy-4-nitrophenol

CAS RN

3251-56-7
Record name 2-Methoxy-4-nitrophenol
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Record name 2-Methoxy-4-nitrophenol
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Record name 2-Methoxy-4-nitrophenol
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Record name Phenol, 2-methoxy-4-nitro-
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Record name Phenol, 2-methoxy-4-nitro-
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Record name 2-methoxy-4-nitrophenol
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Record name 4-NITROGUAIACOL
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Synthesis routes and methods

Procedure details

50 g of 2-amino-5-nitroanisole, 50 g of sodium hydroxide were dissolved in 450 ml of water. The resultant mixture was heated under reflux for 3 hours and then ice-cooled. Precipicated crystals were collected by filtration, followed by dissolution in water. The thus-prepared solution was neutralized with 6 N hydrochloric acid and crystals thus precipitated were collected by filtration. The crystals were dissolved in chloroform. The resultant solution was washed with water and dried over anhydrous sodium sulfate. By concentrating the chloroform layer under reduced pressure, 4.5 g of 2-methoxy-4-nitrophenol were obtained as crystals.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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